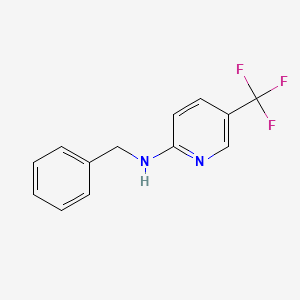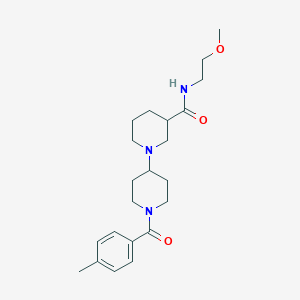
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CHQ, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of quinolinecarboxamides and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Applications De Recherche Scientifique
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, human cytomegalovirus, and human immunodeficiency virus type 1. In addition, this compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it has been proposed to act through multiple pathways. It has been reported to inhibit DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation. Furthermore, this compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis. Furthermore, this compound has been reported to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. This compound has also been shown to exhibit low toxicity in animal studies, which is an important consideration for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Furthermore, the potential applications of this compound in the treatment of viral infections and inflammatory diseases warrant further investigation. Finally, the development of new methods for the synthesis of this compound could facilitate its use in drug discovery and development.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. The synthesis of this compound involves a multi-step process that has been shown to yield high purity and good yields. This compound has been extensively studied for its potential applications in medicinal chemistry, and its mechanism of action and biochemical and physiological effects have been investigated. Despite its potential advantages, this compound has limitations that need to be addressed in future research. Overall, this compound represents a promising candidate for the development of new drugs with potential applications in the treatment of cancer, viral infections, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the condensation of cyclohexanone with aniline in the presence of glacial acetic acid and concentrated hydrochloric acid. The resulting product is then treated with phosgene to form the corresponding acid chloride, which is subsequently reacted with ammonia to form this compound. This method has been reported to yield high purity and good yields of this compound.
Propriétés
IUPAC Name |
N-cyclohexyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-8-4-7-13-11(14)9-12(16(21)18-13)15(20)17-10-5-2-1-3-6-10/h9-10H,1-8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWJKQNJAAFWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)
![methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)
![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)



![1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5345330.png)
![2-(isopropylthio)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5345333.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-5-methoxyphenol](/img/structure/B5345348.png)